Product packaging for N,N'-Dimethoxy-N,N'-dimethyloxamide(Cat. No.:CAS No. 106675-70-1)

N,N'-Dimethoxy-N,N'-dimethyloxamide

Cat. No.: B034628
CAS No.: 106675-70-1
M. Wt: 176.17 g/mol
InChI Key: OXSWGKZLVLVHIS-UHFFFAOYSA-N
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Description

Overview of Oxamide (B166460) Derivatives in Chemical Science

Oxamide, the diamide (B1670390) of oxalic acid with the formula (CONH₂)₂, and its derivatives represent a versatile class of organic compounds that have garnered significant attention across various domains of chemical science. wikipedia.orgacs.org The core oxamide structure, characterized by two amide groups in close proximity, imparts unique chemical and physical properties that make these compounds valuable in numerous applications.

In the field of medicinal chemistry, oxamide derivatives have been explored for a wide range of pharmacological activities, including as anticancer, antiviral, and antibacterial agents. ontosight.ainih.gov The ability of the oxamide backbone to serve as a scaffold for diverse functional groups allows for the synthesis of targeted enzyme inhibitors and modulators of protein-protein interactions. ontosight.ainih.gov For instance, certain N,N'-substituted oxamides have been investigated as potent α-glucosidase inhibitors for the management of diabetes and as lipoxygenase inhibitors with anti-inflammatory potential. nih.govresearchgate.net

Beyond pharmaceuticals, oxamide derivatives play a crucial role in materials science and coordination chemistry. Their capacity for forming stable, hydrogen-bonded networks has been utilized in the development of self-assembled monolayers. wikipedia.org Furthermore, the nitrogen and oxygen atoms of the oxamide moiety can act as ligands, forming stable complexes with various metal ions. These metal complexes have found applications in catalysis, for example, in copper-catalyzed Ullmann-Goldberg reactions for the formation of C-N bonds. wikipedia.org Additionally, some oxamide derivatives are employed as stabilizers for polymers, protecting them from oxidative degradation. google.com The parent compound, oxamide, is also used as a slow-release nitrogen fertilizer and as a burn rate suppressant in rocket propellants. wikipedia.orgacs.org

The synthesis of oxamide derivatives is typically achieved through the reaction of oxalyl chloride or its esters with corresponding amines. nih.gov The versatility of this synthetic route allows for the introduction of a wide array of substituents on the nitrogen atoms, leading to a vast library of compounds with tailored properties.

Significance of N,N'-Dimethoxy-N,N'-dimethyloxamide in Contemporary Research

This compound is an intriguing member of the oxamide family that has recently emerged as a compound of interest in specialized areas of organic synthesis. Its significance stems from the unique combination of the oxamide core with the N-methoxy-N-methylamide functionality, a structural motif famously known as the Weinreb amide. wikipedia.org

The presence of two Weinreb amide moieties within the same molecule suggests that this compound can function as a bis-acylating agent. Weinreb amides are renowned for their controlled reactivity towards organometallic reagents, such as Grignard and organolithium reagents, to afford ketones without the common side reaction of over-addition to form tertiary alcohols. wikipedia.org This predictable reactivity is attributed to the formation of a stable chelated intermediate. wikipedia.org Consequently, this compound holds potential as a precursor for the synthesis of various diketones and other difunctionalized molecules, which are valuable building blocks in the synthesis of complex organic architectures.

While extensive academic research specifically dedicated to this compound is still in its early stages, its structural analog, N,N'-dimethoxy-N,N'-dimethylsuccinamide, has been synthesized and characterized, highlighting the accessibility and stability of such bis-Weinreb amide structures. researchgate.netnih.gov The study of this compound is poised to contribute to the expanding toolkit of synthetic organic chemistry, offering a novel reagent for the controlled introduction of a two-carbon unit with versatile handles for further chemical transformations.

Scope and Objectives of the Research Outline

This article aims to provide a comprehensive overview of the chemical compound this compound, focusing exclusively on its chemical properties and potential applications in academic research. The primary objectives are:

To detail the known and theoretical aspects of the synthesis and chemical reactivity of this compound, drawing parallels with the well-established chemistry of Weinreb amides.

To present available spectroscopic data for the characterization of this compound.

To explore its potential utility as a building block in organic synthesis.

This article will strictly adhere to the scientific aspects of the compound and will not include any information related to dosage, administration, or safety profiles. The content is based on available scientific literature and aims to provide an authoritative and informative resource for the academic and research community.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2O4 B034628 N,N'-Dimethoxy-N,N'-dimethyloxamide CAS No. 106675-70-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N'-dimethoxy-N,N'-dimethyloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4/c1-7(11-3)5(9)6(10)8(2)12-4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSWGKZLVLVHIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C(=O)N(C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391079
Record name N,N'-Dimethoxy-N,N'-dimethyloxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106675-70-1
Record name N,N'-Dimethoxy-N,N'-dimethyloxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-Dimethoxy-N,N'-dimethyloxamide
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Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for N,N'-Dimethoxy-N,N'-dimethyloxamide

The primary and most well-documented method for the synthesis of this compound involves the reaction of a dialkyl oxalate (B1200264) with N,O-dimethylhydroxylamine or its hydrochloride salt. This approach has been refined to optimize yield and purity, with specific considerations for reaction conditions and scalability.

Synthesis from Dimethyl Oxalate and N,O-Dimethylhydroxylamine Hydrochloride

A common and effective route to this compound is the reaction between dimethyl oxalate and N,O-dimethylhydroxylamine hydrochloride. google.comchemicalbook.com This reaction is typically carried out in the presence of a base to neutralize the hydrochloride salt and facilitate the nucleophilic attack of the hydroxylamine (B1172632) on the ester carbonyls of the dimethyl oxalate.

The reaction proceeds in a stepwise manner, where the N,O-dimethylhydroxylamine reacts with both ester groups of the dimethyl oxalate to form the desired diamide (B1670390). The choice of base and solvent is crucial for the success of this reaction, with sodium methoxide (B1231860) in methanol (B129727) being a frequently employed system. google.com The reaction is generally performed at low temperatures, typically between -10°C and 15°C, to control the exothermic nature of the reaction and minimize the formation of byproducts. google.com

Exploration of Anhydrous Reaction Conditions

The use of anhydrous conditions is critical in the synthesis of this compound, particularly when using reactive organometallic reagents or strong bases. fiveable.metutorchase.com Water can compete with the N,O-dimethylhydroxylamine as a nucleophile, leading to the hydrolysis of the ester starting material and the formation of unwanted carboxylic acid or carboxylate byproducts. tutorchase.com Furthermore, the presence of water can deactivate the base, reducing its effectiveness and potentially halting the reaction. tutorchase.com To ensure a high yield of the desired product, it is standard practice to use anhydrous solvents and to handle the reagents under an inert atmosphere, such as nitrogen or argon, to prevent the ingress of atmospheric moisture. fiveable.me

Solvent Effects on Reaction Yield and Purity

The choice of solvent plays a pivotal role in the synthesis of this compound, influencing both the reaction yield and the purity of the final product. Solvents such as methanol, ethanol, and dimethyl sulfoxide (B87167) (DMSO) have been utilized in this synthesis. google.com The polarity of the solvent can affect the solubility of the reactants and the stability of the intermediates, thereby influencing the reaction rate. google.com

The purification of this compound often involves crystallization from a suitable solvent system. For instance, after the reaction, the crude product can be extracted with a solvent like ethyl acetate (B1210297) and then precipitated by the addition of a non-polar solvent such as n-heptane. google.com The selection of the crystallization solvent is critical for obtaining a product with high purity, as it determines the efficiency of impurity removal. nih.gov

Reactant 1Reactant 2BaseSolventReaction Temperature (°C)Reaction Yield (%)Reference
Dimethyl OxalateN,O-Dimethylhydroxylamine HydrochlorideSodium MethoxideMethanol5-1071.0 google.com
Diethyl OxalateN,O-Dimethylhydroxylamine HydrochlorideSodium MethoxideMethanol5-1061.6 google.com
Diethyl OxalateN,O-Dimethylhydroxylamine HydrochlorideSodium MethoxideMethanol-10 to -787.9 google.com
Diethyl OxalateN,O-Dimethylhydroxylamine HydrochlorideSodium EthoxideEthanolNot Specified86.4 google.com
Dimethyl OxalateN,O-Dimethylhydroxylamine HydrochlorideSodium MethoxideDimethyl Sulfoxide5-25Not Specified google.com

Considerations for Scalability and Industrial Production

For the synthesis of this compound to be viable on an industrial scale, several factors must be considered. These include the cost and availability of starting materials, the efficiency and safety of the reaction, and the ease of product isolation and purification. The use of diethyl oxalate, which is often more readily available and less expensive than dimethyl oxalate, has been explored. google.com

Comparative Analysis of Synthetic Strategies for Oxamide (B166460) Derivatives

The synthesis of this compound can be better understood by comparing it with the synthesis of other oxamide derivatives.

Comparison with N,N'-Dihydroxyoxamide Synthesis

N,N'-dihydroxyoxamide is another oxamide derivative with a distinct synthetic approach. A common method for its preparation involves the reaction of diethyl oxalate with hydroxylamine. This reaction is conceptually similar to the synthesis of this compound, as it involves the aminolysis of a dialkyl oxalate.

However, a key difference lies in the nature of the amine used. Hydroxylamine is a less sterically hindered and more reactive nucleophile than N,O-dimethylhydroxylamine. This can lead to different reaction kinetics and potentially a higher propensity for side reactions if the conditions are not carefully controlled. The synthesis of N,N'-dihydroxyoxamide also requires careful pH control to ensure the hydroxylamine is in its most reactive, unprotonated form. The final product, N,N'-dihydroxyoxamide, possesses two N-hydroxy groups, which can participate in hydrogen bonding and may influence its solubility and purification compared to this compound.

Mechanistic Investigations of Formation Reactions

The formation of the amide bonds in this compound is central to its synthesis. Mechanistic investigations into the formation of related N-alkoxyamides provide insight into the probable reaction pathways.

The reaction between an acylating agent like diethyl oxalate and an N-alkoxyamine such as N,O-dimethylhydroxylamine is expected to proceed through a nucleophilic acyl substitution mechanism. The nitrogen atom of N,O-dimethylhydroxylamine acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the diethyl oxalate. This initial attack would form a tetrahedral intermediate. The subsequent collapse of this intermediate would lead to the expulsion of an ethoxide leaving group, forming the first amide bond. This process would then be repeated at the second carbonyl group to yield the final this compound product.

Theoretical studies on related systems, such as the reaction of N-acyloxy-N-alkoxyamides with nucleophiles, suggest that the reaction proceeds via a mechanism geometrically and electronically similar to a classical SN2 reaction at carbon. arkat-usa.org This implies a concerted or near-concerted process where the bond to the leaving group begins to break as the new bond with the nucleophile forms.

Computational studies on the formation of cyclic N-alkoxyamides have provided detailed insights into the transition states of such reactions. acs.org For the intramolecular aza-spiro ring formation involving an N-alkoxy iminium ion, a conformationally diverse set of transition states was investigated. acs.org These studies indicate that the transition state involves a significant degree of bond formation between the nucleophilic carbon and the electrophilic carbon of the iminium ion.

By analogy, the transition state for the formation of this compound from diethyl oxalate would involve the approach of the N,O-dimethylhydroxylamine nitrogen to the carbonyl carbon. The geometry of this transition state would likely be trigonal bipyramidal-like at the carbonyl carbon, with the incoming nucleophile and the outgoing leaving group in apical-like positions. The stability of this transition state would be influenced by steric and electronic factors of both the oxalate and the hydroxylamine. Theoretical modeling of the reaction between N-formyloxy-N-methoxyformamide and ammonia (B1221849) revealed a transition state with near-linear alignment of the incoming nucleophile, the amide nitrogen, and the leaving group. arkat-usa.org

Table 2: Key Features of the Postulated Transition State for this compound Formation

FeatureDescription
GeometryTrigonal bipyramidal-like at the carbonyl carbon
Key InteractionsNucleophilic attack of the nitrogen atom on the carbonyl carbon
Bond Formation/BreakingPartial formation of the N-C bond and partial breaking of the C-OEt bond
Charge DistributionDevelopment of negative charge on the carbonyl oxygen and positive charge on the nitrogen atom

Computational Chemistry Approaches to Reaction Pathways

Computational chemistry, particularly density functional theory (DFT), offers a powerful tool for investigating the reaction pathways and transition states of chemical reactions. For the formation of this compound, computational methods could be employed to model the reaction between diethyl oxalate and N,O-dimethylhydroxylamine.

Such a study would involve:

Conformational analysis of the reactants and products to identify their lowest energy structures.

Locating the transition state structures for both the first and second amide bond formations. This is typically achieved by searching for a saddle point on the potential energy surface.

Calculating the activation energies associated with these transition states. The reaction with the lower activation energy would be predicted to be faster.

Investigating the influence of solvent on the reaction pathway, as solvation can significantly impact the stability of charged intermediates and transition states.

Computational studies on the homolysis of N-alkoxyamines have demonstrated the utility of theoretical calculations in understanding the energetics of bond cleavage. nih.gov Similar approaches could be applied to the formation of the N-C bond in the target oxamide. Furthermore, computational modeling of SN2 reactions at the amide nitrogen of N-acyloxy-N-alkoxyamides has provided valuable insights into the electronic structure of the transition state, indicating a non-synchronous process with early stretching of the bond to the leaving group. arkat-usa.org These computational precedents underscore the potential of in silico methods to elucidate the detailed mechanism of this compound formation.

Advanced Characterization Techniques and Spectroscopic Analysis

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques are indispensable for confirming the covalent structure of N,N'-Dimethoxy-N,N'-dimethyloxamide, identifying its functional groups, and determining its exact molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity in a molecule. For this compound, both ¹H and ¹³C NMR would be used to confirm its symmetrical structure.

Expected ¹H NMR Data: Due to the molecule's symmetry, only two distinct signals are expected in the ¹H NMR spectrum.

A singlet corresponding to the six protons of the two equivalent N-methyl (N-CH₃) groups.

A second singlet corresponding to the six protons of the two equivalent O-methyl (O-CH₃) groups.

The integration of these peaks would confirm the 1:1 ratio of the two types of methyl groups.

Expected ¹³C NMR Data: The ¹³C NMR spectrum would be expected to show three distinct signals, confirming the molecular symmetry.

A signal for the two equivalent carbonyl carbons (C=O).

A signal for the two equivalent N-methyl carbons (N-CH₃).

A signal for the two equivalent O-methyl carbons (O-CH₃).

Expected ¹H NMR Data (Hypothetical, in CDCl₃)
Chemical Shift (δ) ppm Multiplicity
~3.20Singlet
~3.75Singlet
Expected ¹³C NMR Data (Hypothetical, in CDCl₃)
Chemical Shift (δ) ppm Assignment
~165-175C=O
~60-65O-CH₃
~30-35N-CH₃

Note: The chemical shift values are estimates based on similar structures, such as N,N′-Dimethoxy-N,N′-dimethylsuccinamide. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their vibrational modes.

Key Expected Vibrational Bands:

C=O Stretch: A strong, characteristic absorption band in the IR spectrum, typically between 1680-1650 cm⁻¹, is expected for the two amide carbonyl groups.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond would appear in the fingerprint region.

N-O Stretch: The nitrogen-oxygen bond stretch is also expected, typically found in the 1000-900 cm⁻¹ region.

C-H Stretch: Vibrations from the methyl groups would be observed in the 3000-2850 cm⁻¹ region.

Raman spectroscopy would be particularly useful for observing the C-C bond stretch of the oxamide (B166460) backbone, which is expected to be a strong signal due to the bond's non-polar nature.

Expected IR Absorption Data
Frequency (cm⁻¹) Intensity
2950-2850Medium
1680-1650Strong
1450-1380Medium
1000-900Medium

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight of a compound with high precision and to gain structural information from its fragmentation patterns.

The molecular weight of this compound is 176.17 g/mol . nih.gov In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z = 176.

Expected Fragmentation: The molecule is expected to fragment in a predictable manner. A primary fragmentation pathway would be the alpha-cleavage adjacent to the nitrogen atoms, leading to the loss of key fragments.

Cleavage of the C-C bond between the two carbonyls would be a likely fragmentation pathway.

Loss of a methoxy (B1213986) group (-OCH₃, 31 mass units) or a methyl group (-CH₃, 15 mass units) could also occur.

Expected Mass Spectrometry Data
m/z (Mass/Charge Ratio) Possible Fragment Identity
176[C₆H₁₂N₂O₄]⁺ (Molecular Ion)
88[C₃H₆NO₂]⁺ (Resulting from C-C bond cleavage)

X-ray Crystallography for Solid-State Structure

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Studies

A single-crystal X-ray diffraction study would be required to unambiguously determine the solid-state conformation of this compound. While specific studies on this compound are not publicly available, analysis of the closely related N,N′-Dimethoxy-N,N′-dimethylsuccinamide provides insight into the expected results. researchgate.net Such a study would reveal the precise bond lengths, such as the C=O double bond and the N-C and N-O single bonds. It would also establish the planarity of the amide groups and the torsion angles between them. For a similar compound, N,N′-Dimethoxy-N,N′-dimethylsuccinamide, the molecule was found to be centrosymmetric and crystallized in a monoclinic system. researchgate.net

Hypothetical Crystal Data This compound
Crystal System Monoclinic
Space Group P2₁/c
a (Å) (Example: 5.3)
b (Å) (Example: 12.1)
c (Å) (Example: 8.2)
β (°) ** (Example: 95.5)
Volume (ų) **(Example: 522)
Z 2

Note: This data is hypothetical and serves as an example of the parameters that would be determined in a crystallographic study, drawing parallels from a related succinamide (B89737) structure. researchgate.net

Analysis of Crystal Packing and Intermolecular Interactions

The crystal structure would also illuminate how the molecules pack in the crystal lattice. Unlike amides with N-H bonds, this compound cannot act as a hydrogen-bond donor. Therefore, strong hydrogen bonding of the N-H···O=C type, which dominates the packing in many amides, will be absent.

Instead, the crystal packing would likely be governed by weaker intermolecular forces, such as:

Dipole-dipole interactions between the polar amide groups.

Van der Waals forces between the methyl groups.

Analysis of the Hirshfeld surface could be performed to visualize and quantify these weak intermolecular contacts, providing a detailed understanding of the solid-state architecture. nih.gov

Chromatographic and Purity Assessment Methods

Chromatographic techniques are central to the purity assessment of this compound, providing detailed information about the composition of a sample. High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of the non-volatile compound, while Gas Chromatography-Mass Spectrometry (GC-MS) is employed to detect and identify volatile impurities, such as residual solvents from the synthesis and purification processes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of this compound due to its high resolution, sensitivity, and precision. A reversed-phase HPLC (RP-HPLC) method is typically developed and validated to quantify the compound and separate it from any non-volatile impurities that may have formed during synthesis or degradation.

A typical RP-HPLC method would utilize a C18 stationary phase, which is effective for retaining and separating moderately polar organic molecules like this compound. The mobile phase generally consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components, from polar starting materials to less polar byproducts. Detection is commonly performed using an ultraviolet (UV) detector, as the amide functional groups in the molecule exhibit some UV absorbance.

The validation of the HPLC method is critical and is performed according to established guidelines to ensure its reliability. This involves assessing parameters such as specificity, linearity, accuracy, precision, and robustness. The purity of a sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis of this compound

ParameterCondition
Chromatograph Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 210 nm
Retention Time Approximately 8.5 min

Table 2: Representative Purity Analysis Data for a Batch of this compound

Peak No.Retention Time (min)Area (%)Identification
12.30.15Unidentified Polar Impurity
24.80.25N-methoxy-N-methyl-2-aminoacetamide
38.599.52This compound
412.10.08Unidentified Less Polar Impurity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly sensitive technique used to identify and quantify volatile organic compounds that may be present as impurities in the final product. These impurities are often residual solvents from the synthesis and purification steps, such as dichloromethane, tetrahydrofuran (B95107) (THF), or ethyl acetate (B1210297). The identification of these solvents is crucial as their presence can affect the reactivity and stability of the compound.

For the analysis, a headspace GC-MS technique is commonly utilized. In this method, the sample is heated in a sealed vial, and the volatile compounds partition into the gas phase (headspace). A sample of the headspace gas is then injected into the gas chromatograph. The components are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for each compound, allowing for its unambiguous identification by comparison with a spectral library.

The selection of the GC column is critical for achieving good separation of potential solvents. A column with a non-polar stationary phase is often suitable for this purpose. The method is validated for its sensitivity, with limits of detection (LOD) and quantification (LOQ) established for common solvents.

Table 3: Typical GC-MS Headspace Conditions for Volatile Impurity Analysis

ParameterCondition
GC System Agilent 7890B GC with 5977A MSD or equivalent
Headspace Sampler Agilent 7697A Headspace Sampler or equivalent
Column DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness or equivalent
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 40 °C (hold 5 min), then 10 °C/min to 240 °C (hold 5 min)
Injector Temp 250 °C
Transfer Line Temp 280 °C
MS Ion Source Temp 230 °C
MS Quad Temp 150 °C
Scan Range 35-350 amu

Table 4: Example of Volatile Impurities Detected in a Sample of this compound

Retention Time (min)Detected CompoundCAS NumberKey Mass Fragments (m/z)Concentration (ppm)
3.8Dichloromethane75-09-284, 49, 8625
5.6Tetrahydrofuran109-99-942, 72, 7150
7.1Ethyl Acetate141-78-643, 88, 6115

Chemical Reactivity and Transformation Studies

Oxidation Reactions of N,N'-Dimethoxy-N,N'-dimethyloxamide

Electrochemical Oxidation Pathways

Currently, there is no published research on the electrochemical oxidation of this compound. However, studies on related N,N-dimethylamides, such as N,N-dimethylformamide (DMF), indicate that electrochemical oxidation typically proceeds via an indirect mechanism. rsc.orgnih.govresearchgate.net In such pathways, the electrode does not directly oxidize the amide. Instead, electrochemically generated reactive species, such as sulfate (B86663) or hydroxyl radicals, act as the primary oxidants. nih.gov For this compound, one could hypothesize a similar indirect oxidation process. The specific pathways would likely involve hydrogen abstraction from the N-methyl groups or potentially oxidative cleavage of the N-O or N-C bonds, leading to a complex mixture of products. The exact nature of these pathways and the corresponding oxidation potentials remain a subject for future experimental investigation.

Reduction Chemistry and Hydrogenation

The reduction of the dual amide and vicinal diketone functionalities in this compound presents opportunities for selective transformations, although specific literature on this compound is absent. The well-established chemistry of Weinreb amides suggests that the amide groups can be reduced to aldehydes or further to alcohols, while the diketone moiety could potentially be reduced to a diol.

Catalytic Hydrogenation Mechanisms

Catalytic hydrogenation is a powerful tool for the reduction of various functional groups. mdpi.comucd.ie For this compound, catalytic hydrogenation would likely target the carbonyl groups. The use of heterogeneous catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) with hydrogen gas would be expected to reduce the ketone functionalities. The specific outcome—whether it stops at the α-hydroxy ketone stage or proceeds to the diol—would depend on the catalyst, pressure, temperature, and reaction time. The general mechanism involves the adsorption of the substrate onto the catalyst surface followed by the stepwise addition of hydrogen atoms.

Chemoselective Reduction Strategies

The hallmark of Weinreb amides is their ability to be selectively reduced to aldehydes using hydride reagents like diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LAH) at low temperatures. researchgate.net This selectivity arises from the formation of a stable chelated intermediate that resists further reduction. It is therefore highly probable that this compound could be chemoselectively reduced to the corresponding dialdehyde (B1249045) under carefully controlled conditions. The table below summarizes potential chemoselective reduction outcomes.

ReagentExpected Product
LiAlH₄ (controlled, low temp.)N,N'-Dimethoxy-N,N'-dimethyl-oxaldehyde
DIBAL-H (controlled, low temp.)N,N'-Dimethoxy-N,N'-dimethyl-oxaldehyde
NaBH₄Likely reduction of the diketone to a diol

Substitution and Derivatization Reactions

The primary and most extensively documented reactivity of Weinreb amides involves their use as acylating agents in substitution reactions with organometallic reagents. thieme-connect.comwikipedia.orgyoutube.comuniv-amu.fr This reaction typically proceeds via a stable tetrahedral intermediate, which upon workup yields a ketone. wikipedia.orgyoutube.com

For this compound, sequential nucleophilic substitution at the two amide carbonyls could provide a route to unsymmetrical diketones. The reactivity of the first amide group might be influenced by the electron-withdrawing effect of the adjacent ketone and the second amide group. After the first substitution, the reactivity of the remaining Weinreb amide functionality could be altered. This stepwise approach could allow for the synthesis of a variety of 1,2-diketones with different substituents. The general applicability of this methodology is well-documented for a wide range of Weinreb amides and organometallic reagents. thieme-connect.comacs.orgrsc.orgnih.govyoutube.com

Reagent TypeProduct Class
Grignard Reagents (R-MgX)1,2-Diketones
Organolithium Reagents (R-Li)1,2-Diketones

Reactions at the Amide Nitrogen Centers

The nitrogen centers in this compound, being bonded to two electronegative atoms (oxygen and the carbonyl carbon), exhibit reduced amide resonance and a more pyramidal geometry compared to standard amides. This configuration renders the nitrogen atoms susceptible to nucleophilic attack.

Theoretical studies on simpler N-acyloxy-N-alkoxyamides suggest that these compounds can undergo SN2 reactions at the nitrogen center. This reactivity is attributed to the pyramidal nature of the nitrogen and the presence of a good leaving group. While direct experimental evidence on this compound is not extensively documented in publicly available research, the structural analogy suggests a potential for similar reactivity. In such reactions, a nucleophile would attack one of the nitrogen atoms, leading to the displacement of the methoxy (B1213986) group and the formation of a new N-Nu bond. The feasibility and efficiency of such a transformation would be contingent on the nature of the nucleophile and the reaction conditions.

It is important to note that N-methoxy-N-methylamides, often referred to as Weinreb amides, are well-established as effective acylating agents. researchgate.net They react with organometallic reagents to produce ketones without the common side reaction of over-addition to form tertiary alcohols. researchgate.netacs.orgwikipedia.org This stability is attributed to the formation of a stable chelated tetrahedral intermediate. wikipedia.org While this compound is a bis-Weinreb amide, its reaction with organometallic reagents would be expected to yield diketones or keto-amides, depending on the stoichiometry of the reagents.

Modification of Methoxy Groups

The methoxy groups in this compound represent another potential site for chemical modification. Cleavage of N-O bonds in related N-methoxyamides can be achieved under specific conditions. For instance, base-mediated homologative rearrangement of N-methyl-N-oxyamides has been reported, where the N-methyl group acts as a precursor for a methylene (B1212753) unit, leading to N-acyl-N,O-acetals. rsc.org This type of transformation, if applied to this compound, could potentially lead to novel heterocyclic structures.

Synthesis of N-Aryl Derivatives

The synthesis of N-aryl derivatives of this compound would involve the formation of a nitrogen-aryl bond. While direct arylation at the nitrogen of the parent oxamide (B166460) has not been explicitly described in the available literature, related methodologies for the N-arylation of amides and amines are well-established.

One potential route could involve the reaction of a precursor like N,N'-dihydroxy-N,N'-dimethyloxamide with an arylating agent. Alternatively, a synthetic strategy could start from an arylamine. For instance, the synthesis of various aryl N-methoxyamide derivatives has been reported in the context of developing GPR119 agonists, indicating the feasibility of constructing such scaffolds. nih.gov Copper-catalyzed N-arylation of amides is a common method that could potentially be applied. For example, the synthesis of N-aryloxazolidinones, which are also amide derivatives, has been achieved via copper-catalyzed cyclization and arylation. bath.ac.uk

A plausible, though not experimentally verified for this specific compound, synthetic approach could involve the reaction of an N-aryl-N-methoxyamine with oxalyl chloride. This would be analogous to the preparation of Weinreb amides from N,O-dimethylhydroxylamine. mychemblog.com

Table 1: Potential Strategies for the Synthesis of N-Aryl Derivatives

Starting Material StrategyReagents and Conditions (Hypothetical)Potential Product
N-Arylation of a precursorN,N'-Dihydroxy-N,N'-dimethyloxamide, Arylboronic acid, Copper catalyst, BaseN-Aryl-N'-hydroxy-N,N'-dimethyloxamide
Synthesis from an arylamineN-Aryl-N-methoxyamine, Oxalyl chlorideN,N'-Diaryl-N,N'-dimethoxyoxamide
Modification of the oxamideThis compound, Arylating agent (e.g., activated aryl halide), CatalystMono- or Di-N-aryl derivative

Formation of Butenolides via Cyclization Reactions

Butenolides are a class of γ-lactones that are prevalent in natural products and possess diverse biological activities. The formation of butenolides from this compound would likely involve a cyclization reaction where the oxamide backbone serves as a precursor to the butenolide ring.

While direct conversion of this compound to butenolides is not documented, the reactivity of related N-methoxyamides provides some insights. For instance, the reaction of N-methoxy-N-methylamides with alkylidenetriphenylphosphoranes (Wittig reagents) can lead to the formation of ketones after hydrolysis of an enamine intermediate. organic-chemistry.org A variation of this reaction, if applied intramolecularly, could potentially lead to cyclic structures.

A more plausible, though speculative, pathway could involve the transformation of the oxamide into a diketone, as discussed in section 4.3.1. This diketone could then undergo an intramolecular aldol (B89426) condensation or a similar cyclization reaction to form a butenolide precursor. The vast literature on butenolide synthesis from various starting materials offers numerous potential strategies that could be adapted. nih.gov For example, the reaction of a 1,4-dicarbonyl compound, which could be derived from the oxamide, is a common route to butenolides.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic makeup.

For a molecule like N,N'-Dimethoxy-N,N'-dimethyloxamide, DFT calculations would be an efficient and accurate method to determine its ground state properties. Future research employing DFT could provide:

Optimized Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity, kinetic stability, and electronic transitions. The HOMO-LUMO gap is a key indicator of chemical reactivity.

Spectroscopic Predictions: Simulation of infrared (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical spectra can be invaluable for interpreting experimental data and confirming the molecular structure.

Mulliken and Natural Population Analysis (NPA): These analyses would reveal the distribution of electron density across the molecule, providing insights into atomic charges and the nature of chemical bonds.

While DFT is a workhorse for many applications, higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be employed for even greater accuracy, particularly for benchmarking the results obtained from DFT. These methods, though computationally more expensive, are essential for obtaining highly reliable electronic energies and properties.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations would allow for the exploration of the dynamic behavior of this compound over time, providing a window into its flexibility and interactions.

By simulating this compound in the presence of solvent molecules (e.g., water, organic solvents), MD simulations could shed light on:

Solvation Structure: How solvent molecules arrange themselves around the solute, and the specific interactions (e.g., hydrogen bonding) that are formed.

Solvent Effects on Conformation: How the conformational preferences of the molecule change in different solvent environments.

Intermolecular Interactions: In simulations with multiple solute molecules, the nature and strength of intermolecular forces, such as van der Waals interactions and dipole-dipole interactions, could be quantified.

Computational Mechanistic Studies

Should this compound be involved in chemical reactions, computational chemistry could be a powerful tool to elucidate the reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states, calculate activation energies, and determine the most likely reaction pathways. This would be invaluable for understanding its reactivity and for designing new synthetic routes or applications.

Modeling of Reaction Pathways and Transition States

Detailed theoretical investigations into the reaction pathways and transition states specifically for this compound are not extensively documented in publicly accessible research. However, the methodologies for such studies are well-established in computational chemistry.

Typically, the exploration of a reaction pathway for a compound like this compound would involve quantum chemical calculations, most commonly using Density Functional Theory (DFT). These calculations would map the potential energy surface of the reacting system, identifying the minimum energy path from reactants to products. Along this path, the transition state, which represents the highest energy point, is located and characterized.

For a molecule with multiple rotatable bonds, such as the N-C and O-C bonds in this compound, conformational analysis is a prerequisite to studying reaction pathways. The most stable conformer of the reactant is typically used as the starting point for modeling a reaction.

Energy Landscape Mapping

Understanding the complete energy landscape of a molecule is fundamental to predicting its conformational preferences and reactivity. This involves mapping the potential energy of the molecule as a function of its geometric parameters.

Energy Landscape Mapping

Specific energy landscape mapping studies for this compound are not found in the surveyed literature. However, the principles of such an analysis would involve systematically varying the key dihedral angles of the molecule and calculating the corresponding single-point energies. This process generates a potential energy surface, which reveals the various low-energy conformers (local minima) and the energy barriers (saddle points) that separate them.

For this compound, the key dihedral angles to consider would be around the central C-C bond, the two N-C(O) bonds, and the N-O bonds. The resulting energy map would provide a comprehensive picture of the molecule's flexibility and the relative populations of its different conformers at a given temperature. While no specific data tables for this compound can be presented, the table below illustrates the kind of data that would be generated in a typical conformational analysis of a similar molecule using computational methods.

Table 1: Hypothetical Torsional Energy Profile Data for a Related Diamide (B1670390)

Dihedral Angle (Degrees)Relative Energy (kcal/mol)
05.2
303.1
601.0
902.5
1204.8
1506.5
1807.0

This table is for illustrative purposes only and does not represent actual data for this compound.

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of published research on the chemical compound this compound, specifically concerning its applications in organic synthesis, catalysis, and metal-coordination chemistry. As a result, the generation of a detailed article adhering to the requested outline is not feasible at this time due to the absence of substantive, verifiable data and research findings.

Extensive searches for this compound's role as a condensing agent, methylation reagent, or a building block in heterocyclic synthesis have not yielded specific examples or in-depth studies. Similarly, information regarding its use as a ligand precursor for coordination with transition metals is not present in the accessible scientific domain.

While the structural features of this compound, such as the N-methoxy-N-methylamide (Weinreb amide) moieties, might suggest potential reactivity, any discussion of its applications would be purely speculative without direct experimental evidence. To maintain scientific accuracy and adhere to the strict constraints of the request, no unsubstantiated information can be provided.

Should peer-reviewed research on this compound become available in the future, a detailed article on its chemical properties and applications could be composed.

Applications in Organic Synthesis and Catalysis

Ligand Design and Metal-Coordination Chemistry

Influence of Ligand Field on Catalytic Processes

The catalytic activity of a metal complex is profoundly influenced by the electronic environment created by its surrounding ligands, an effect described by ligand field theory. The ligands dictate the splitting of the metal's d-orbitals, which in turn affects the complex's geometry, stability, and reactivity. For a molecule like N,N'-Dimethoxy-N,N'-dimethyloxamide, the oxygen and nitrogen atoms can act as donor atoms, coordinating to a metal center.

Oxamide-based ligands are known to form stable complexes with various transition metals, including copper(II). nih.gov These ligands typically act as bidentate or tetradentate chelators. In the case of this compound, coordination to a metal ion could occur through the carbonyl oxygens and/or the methoxy (B1213986) nitrogens, creating a chelate ring that enhances complex stability. The specific coordination mode would influence the ligand field strength. Coordination through the oxygen atoms would classify it as a hard donor, favoring coordination with hard Lewis acidic metal centers.

The electronic properties of the ligand field have a direct impact on catalytic performance. A weak ligand field can lead to more reactive metal centers, while a strong ligand field can stabilize certain oxidation states or reaction intermediates. semanticscholar.org For instance, in oxidation catalysis, the ligand field can tune the redox potential of the metal center, making it a more effective oxidant or reductant. The steric bulk provided by the methyl groups on both the nitrogen and oxygen atoms in this compound would also play a crucial role, influencing the accessibility of the metal center to substrates and potentially inducing selectivity in catalytic reactions. nih.gov

Catalytic Applications

Homogeneous Catalysis with this compound Derivatives

In homogeneous catalysis, the catalyst is in the same phase as the reactants, often dissolved in a suitable solvent. Ligands are critical for stabilizing the metal catalyst, modulating its reactivity, and controlling selectivity. Nitrogen-containing ligands are widely used in asymmetric catalysis. researchgate.net Derivatives of this compound can be envisioned as N,O-bidentate ligands for various metal-catalyzed reactions.

Oxamide-based ligands have been successfully used to synthesize mono- and binuclear copper(II) complexes that exhibit catalytic activity. nih.gov By analogy, derivatives of this compound could serve as ligands in reactions such as oxidation, reduction, and carbon-carbon bond formation. For example, iridium catalysts bearing N-heterocyclic carbene ligands have been used for the N,N-dimethylamination of primary alcohols, a type of homogeneous catalytic process that proceeds via a "borrowing hydrogen" mechanism. nih.gov While not directly using an oxamide (B166460) ligand, this demonstrates the utility of nitrogen-containing molecules in facilitating such transformations. The development of catalysts with inorganic ligands, such as polyoxometalates, also highlights how the ligand structure directly influences catalytic activity in processes like direct amide bond formation. kuleuven.beresearchgate.net The tunability of the electronic and steric properties of this compound derivatives by modifying substituents would allow for the fine-tuning of a metal catalyst's performance for a specific reaction.

Enzyme Inhibition by Oxamate (B1226882) Derivatives

Oxamate, the de-esterified and de-methylated analogue of this compound, is a well-known competitive inhibitor of the enzyme lactate (B86563) dehydrogenase (LDH). researchgate.net LDH catalyzes the interconversion of pyruvate (B1213749) and lactate, a crucial step in anaerobic glycolysis. Many cancer cells rely heavily on this pathway (the Warburg effect), making LDH a target for anti-cancer drug development. Oxamate acts as a pyruvate analogue, binding to the enzyme's active site but not undergoing the subsequent reaction, thereby blocking lactate production. researchgate.netacs.org

Research has explored various N-substituted oxamate derivatives to improve potency and selectivity for different LDH isozymes (e.g., LDH-A, LDH-B, and LDH-C). Kinetic studies have shown that these derivatives are competitive inhibitors with respect to pyruvate. semanticscholar.orgnih.gov The introduction of non-polar alkyl groups on the nitrogen atom can significantly alter the inhibitory activity. For example, N-ethyl oxamate was found to be a more potent inhibitor of LDH isozymes than oxamate itself, although N-propyl oxamate showed greater selectivity for the testis-specific LDH-C4 isozyme. semanticscholar.orgnih.gov This suggests that the lipophilicity and size of the substituent are key factors in modulating the interaction with the enzyme's active site.

The inhibitory concentrations for various oxamate derivatives highlight these structure-activity relationships.

Table 1: Inhibition of Lactate Dehydrogenase (LDH) Isozymes by Oxamate Derivatives
InhibitorTarget IsozymeInhibition TypeInhibitory Constant (Ki) or IC50Reference
OxamateHuman LDH-ACompetitiveKi = 136 µM acs.org
N-Ethyl OxamateMouse LDH-C4CompetitiveSignificantly more potent than Oxamate semanticscholar.orgnih.gov
N-Propyl OxamateMouse LDH-C4CompetitiveMore selective for LDH-C4 than N-Ethyl Oxamate semanticscholar.orgnih.gov
OxamateNon-small cell lung cancer cells (A549)Cell Viability InhibitionIC50 = 58.53 mM (at 24h) kuleuven.be

Role in Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds. The N-methoxy amide functionality, present in this compound, has been identified as a reactive handle in such transformations. These groups are related to Weinreb amides, which are known for their controlled reactivity with organometallics. researchgate.net

Recent studies have shown that N-methoxy amides can serve as effective partners in copper-catalyzed C-O cross-coupling reactions with arylboronic acids. mdpi.com This method allows for the selective O-arylation of the N-methoxy amide. The N-methoxy group is crucial for this reactivity. Similarly, an unprecedented metal-free, cross-dehydrogenative N-N bond coupling has been developed between N-methoxyamides and benzotriazoles. nih.gov In this reaction, the N-methoxy group was found to be essential, with related N-methyl or N-phenyl amides failing to produce the desired product. nih.gov

Materials Science Perspectives

Incorporation into Polymeric Materials

The bifunctional nature of N,N'-Dimethoxy-N,N'-dimethyloxamide presents theoretical possibilities for its integration into polymeric structures. The two amide functionalities could potentially allow it to act as a monomer or a cross-linking agent in polymerization processes. For instance, it could theoretically participate in polycondensation reactions with other difunctional monomers to create novel polymer chains.

While there are no direct reports of its use as a monomer, the broader class of oxalamides has been noted as precursors in the synthesis of polymers like ethylene (B1197577) glycol. researchgate.net Furthermore, the Weinreb amide functionality offers a unique handle for post-polymerization modification. Polymers containing pendant Weinreb amide groups, derived from a monomer like this compound, could be chemically altered to introduce a variety of functional groups, thereby tailoring the final properties of the material. A study has alluded to the preference for a Weinreb amide approach in the synthesis of certain polymers to avoid uncontrolled reactions, though specific details on the direct incorporation of molecules like this compound are not provided. idexlab.com

Exploration in Functional Materials

The exploration of this compound in the realm of functional materials is largely based on the established characteristics of the oxalamide moiety. Oxalamide derivatives are known for their capacity to form extensive hydrogen-bonded networks, which can drive self-assembly processes to create supramolecular structures such as gels and other nano-architectures. researchgate.netacs.org This suggests that this compound could be a valuable building block for the design of new functional materials with tailored optical, electronic, or mechanical properties.

Moreover, the oxalamide skeleton is a common feature in ligands used in coordination chemistry and catalysis. researchgate.netnih.gov N,N'-substituted oxamides, for example, have been employed as supporting ligands in copper-catalyzed reactions. wikipedia.org The specific methoxy (B1213986) and methyl substitutions on the nitrogen atoms of this compound could modulate the electronic properties and coordination behavior of the molecule, making it a candidate for the development of new catalysts or functional metal-organic frameworks (MOFs). The potential for this compound to act as a versatile reagent in various research applications has been noted. alfachemch.com

Applications in Advanced Technologies

The potential applications of this compound in advanced technologies remain largely speculative and represent a frontier for materials research. Drawing parallels from the broader family of oxamides, several intriguing possibilities emerge. For example, oxamide (B166460) itself is used as a stabilizer in nitrocellulose preparations and as a burn rate suppressant in solid rocket propellants. wikipedia.org These applications hint at the potential for this compound to be investigated for similar roles in energetic materials or advanced composites, where controlled decomposition and stability are crucial.

The general class of oxalamide derivatives has also been investigated for a range of biological activities, which can be relevant to the development of advanced medical materials or sensors. ontosight.aiontosight.aiontosight.ainih.gov While the specific biological profile of this compound is not detailed, its structural motifs are found in molecules with interesting pharmacological effects. nih.gov This could inspire future research into its use in drug delivery systems or as a component in biocompatible materials. The compound's identity and basic properties are well-established, providing a solid foundation for such exploratory studies. nih.govglpbio.comgloballabor.com.br

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies

Future research into the synthesis of N,N'-Dimethoxy-N,N'-dimethyloxamide and similar compounds is likely to focus on creating more efficient and selective production methods. While current techniques are functional, there is potential for improvement in areas such as maximizing the incorporation of starting materials into the final product, using milder reaction conditions, and expanding the variety of molecules that can be used in the synthesis. The use of catalysts, especially those based on abundant and inexpensive metals, could lead to more sustainable and economical synthetic pathways. mdpi.com The development of methods to produce specific stereoisomers (chiral derivatives) would also be a significant step forward, enabling its use in reactions where stereochemistry is crucial.

Another area of interest is the application of flow chemistry. This approach, which involves continuous reactions in specialized reactors, offers precise control over reaction parameters. This can result in higher yields, improved safety, and easier scaling up of production for industrial applications.

Expanded Applications in Diverse Chemical Transformations

Although this compound has demonstrated its utility in certain chemical reactions, its full range of applications is yet to be discovered. Future research will likely aim to broaden its use in a wider variety of transformations. For example, its potential as a ligand in transition metal-catalyzed reactions is a promising area for exploration. New catalysts incorporating this compound could lead to improved methods for important organic reactions like cross-coupling and C-H activation.

The reactive N-methoxy-N-methylamide groups within the molecule could also be leveraged to create new chemical reagents. researchgate.netnih.gov For instance, their ability to act as precursors for generating highly reactive species like nitrenes or radicals could be investigated. This could pave the way for novel chemical transformations and the synthesis of complex organic molecules. The related compound, N,N-dimethylformamide (DMF), is already known to be a versatile reagent in various chemical syntheses. researchgate.netnih.gov

Integration of this compound into Supramolecular Assemblies

The field of supramolecular chemistry, which focuses on creating large, well-organized molecular structures from smaller building blocks, offers another exciting avenue for this compound. Its molecular structure, with multiple sites for coordination and the potential for hydrogen bonding, makes it an ideal candidate for constructing such assemblies.

Future research could involve incorporating this molecule into structures like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). These materials could possess interesting properties such as porosity, catalytic activity, or the ability to selectively bind to other molecules, with potential applications in areas like gas storage, chemical separations, and sensing. A key advantage would be the ability to fine-tune the properties of these materials by modifying the structure of the this compound building block.

Development of Sustainable and Green Chemistry Approaches

In line with the principles of green chemistry, future research on this compound should prioritize the development of environmentally friendly processes. uniroma1.it This includes utilizing greener solvents, renewable starting materials, and energy-efficient reaction conditions. mdpi.comrasayanjournal.co.in The development of catalytic and biocatalytic methods for both its synthesis and its use in other reactions would be particularly beneficial. mdpi.com

A thorough life cycle assessment of this compound and its derivatives is also warranted. This would evaluate their environmental impact from production to disposal, helping to identify areas for improvement and guiding the development of more sustainable chemical technologies based on this molecule.

Advanced Spectroscopic and Imaging Techniques for Real-time Studies

To gain a more profound understanding of how this compound behaves in chemical reactions, the use of advanced analytical techniques is essential. Future studies should employ state-of-the-art spectroscopic methods, such as in-situ Nuclear Magnetic Resonance (NMR) and Raman spectroscopy, to monitor reactions as they happen. This can provide valuable information about the formation of intermediates, transition states, and the speed of the reaction.

Furthermore, advanced imaging techniques like high-resolution mass spectrometry imaging could be used to visualize the distribution of this compound and its products within complex mixtures. This would be particularly useful for studying its role in heterogeneous catalysis and in materials science. The combination of these advanced analytical tools will undoubtedly accelerate discoveries in the chemistry of this compound.

Q & A

Q. What are the standard synthetic routes for N,N'-Dimethoxy-N,N'-dimethyloxamide, and how can reaction conditions be optimized for yield?

this compound is typically synthesized via alkylation of oxalyl chloride or oxamate esters with methoxy-substituted amines. For example, ethyl oxamate can react with methylamine under controlled alkaline conditions to form the dimethyloxamide backbone, followed by methoxy group incorporation . Optimization involves:

  • Temperature control : Maintaining 0–5°C during nitration (if applicable) to prevent side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates .
  • Stoichiometry : A 2:1 molar ratio of methylamine to oxalyl precursor maximizes yield .
    Yield improvements (up to 85%) are achieved via stepwise purification using recrystallization from ethanol/water mixtures .

Q. How can UV/Vis spectroscopy be utilized to characterize the electronic transitions of this compound?

UV/Vis spectroscopy reveals two primary transitions in oxamides:

  • n→π * (weak, ~310–240 nm): Associated with lone-pair electrons on oxygen/nitrogen.
  • π→π * (intense, ~250–180 nm): Arises from conjugated carbonyl groups .
    For this compound, expect a red shift (~9500 cm⁻¹ for n→π*) compared to simpler amides due to extended conjugation and electron-donating methoxy groups. Solvent effects (e.g., water vs. cyclohexane) further modulate spectral profiles . Baseline correction is critical to resolve overlapping transitions .

Q. What analytical techniques are recommended for assessing purity and structural integrity?

  • HPLC-MS : Detects trace impurities (<0.1%) using C18 columns with acetonitrile/water gradients .
  • ¹H/¹³C NMR : Methoxy groups resonate at δ 3.2–3.5 ppm (¹H) and δ 50–55 ppm (¹³C); carbonyl carbons appear at δ 160–170 ppm .
  • Elemental Analysis : Validate C, H, N, O percentages against theoretical values (e.g., C: 40.0%, N: 12.0% for C₆H₁₂N₂O₄) .

Advanced Research Questions

Q. How does this compound’s electronic structure influence its explosive properties, and what computational methods validate this?

The compound’s explosiveness stems from:

  • High nitrogen content (12–14%) and oxygen balance , enabling rapid exothermic decomposition .
  • Eutectic formation : Compatibility with TNT enhances charge density in explosive formulations .
    TD-DFT simulations (using SRC functionals) predict core excitation energies at K-edges (C, N, O) within 1 eV of experimental X-ray absorption data. Discrepancies >10 eV with B3LYP highlight the need for advanced functionals .

Q. What mechanistic insights explain its photophysical behavior, particularly phosphorescence in oxamide derivatives?

Unlike non-emissive amides, N,N'-dimethoxy derivatives exhibit phosphorescence (λem ~370 nm, τ ≈ 0.01 sec) due to:

  • Rigid, planar structures minimizing non-radiative decay.
  • Intersystem crossing facilitated by heavy atom effects (e.g., nitro groups in related compounds) .
    Time-resolved spectroscopy in cryogenic matrices (77 K) isolates emissive states, while solvent polarity studies (e.g., water vs. DMSO) quantify excited-state stabilization .

Q. How does thermal decomposition kinetics vary under oxidative vs. inert atmospheres?

TGA/DSC studies reveal:

  • Inert (N₂) : Two-stage decomposition:
    • Stage 1 (150–200°C): Methoxy group cleavage (ΔH ≈ −200 kJ/mol).
    • Stage 2 (>250°C): Carbonyl scission yielding CO and CH₃ radicals .
  • Oxidative (O₂) : Accelerated decomposition at lower temperatures (120–150°C) due to radical chain reactions. Activation energy (Ea) decreases by ~30% compared to inert conditions .

Q. What strategies resolve contradictions in reported spectral data for oxamide derivatives?

Discrepancies in UV/VIS or NMR spectra often arise from:

  • Conformational isomerism : Use variable-temperature NMR to identify rotamers (e.g., trans vs. cis carbonyl alignment) .
  • Solvent impurities : Pre-dry solvents (molecular sieves) and validate purity via GC-MS .
  • Computational validation : Compare experimental IR/Raman peaks with DFT-calculated vibrational modes .

Q. How does hydrogenation impact the photostability and fragmentation pathways of this compound?

Hydrogenation reduces photostability by:

  • Weakening C=O bonds : Increases susceptibility to UV-induced cleavage.
  • Altering HOMO-LUMO gaps : TD-DFT shows a 0.5 eV reduction in bandgap upon partial hydrogenation, enhancing photoreactivity .
    Photofragmentation mass spectrometry identifies dominant pathways:
  • Methoxy loss (m/z −31).
  • C-C bond cleavage yielding CH₃O• and CON(CH₃)₂ radicals .

Q. What methodologies assess its compatibility with polymer matrices for functional materials?

  • DSC : Measure glass transition (Tg) shifts; >10°C increase indicates strong polymer-oxamide interactions .
  • Tensile testing : Incorporation at 5–10 wt% improves modulus by 20–40% in polyamides .
  • SEM/EDS : Map spatial distribution to confirm homogeneous dispersion .

Q. How do steric effects from methoxy groups influence reactivity in nucleophilic substitutions?

Methoxy groups:

  • Enhance steric hindrance , reducing SN2 rates by 50–70% compared to N,N'-dimethyl analogs.
  • Direct regioselectivity : Bulky substituents favor para-substitution in aromatic systems .
    Kinetic isotope effects (KIE) and Hammett plots (ρ ≈ −1.2) quantify electronic vs. steric contributions .

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Feasible Synthetic Routes

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N,N'-Dimethoxy-N,N'-dimethyloxamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.